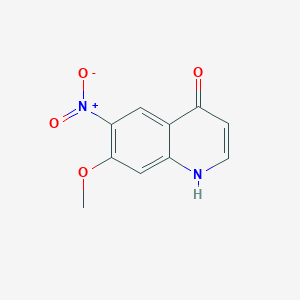

7-Methoxy-6-nitroquinolin-4-ol

Description

Chemical Classification and Structural Significance in the Quinoline Family

Quinolines are bicyclic aromatic systems consisting of a benzene ring fused to a pyridine ring, enabling diverse chemical modifications. This compound (C₁₀H₈N₂O₄, molecular weight 220.18 g/mol) belongs to the nitroquinoline subclass, characterized by:

- Methoxy group (-OCH₃) at position 7, enhancing electron density in the aromatic system.

- Nitro group (-NO₂) at position 6, introducing strong electron-withdrawing effects.

- Hydroxyl group (-OH) at position 4, enabling hydrogen bonding and tautomerization.

The compound’s structure aligns with the general quinoline framework but exhibits distinct electronic properties due to substituent positioning. Compared to simpler quinolines like unsubstituted quinoline (C₉H₇N) or 7-methoxyquinolin-4-ol (C₁₀H₉NO₂), the nitro group at position 6 significantly alters reactivity. This is evident in its participation in reduction and substitution reactions, as shown in Table 1.

Table 1: Key Reactions of this compound

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nitro Reduction | H₂/Pd-C, ambient pressure | 7-Methoxy-6-aminoquinolin-4-ol |

| Nucleophilic Substitution | Amines, elevated temperature | 4-Alkoxy-6-nitroquinoline derivatives |

| Tautomerization | Aqueous solution, pH 7–9 | Keto-enol equilibrium |

Structural studies confirm the quinoline ring’s planarity, with dihedral angles between substituents influencing intermolecular interactions. X-ray crystallography of analogous compounds reveals centrosymmetric dimers stabilized by hydrogen bonding, suggesting similar packing behavior in this compound.

Historical Context and Discovery Timeline

The synthesis of nitroquinolines dates to the early 20th century, driven by interest in antimalarial agents like chloroquine. This compound emerged later as part of systematic efforts to modify quinoline scaffolds for enhanced bioactivity. Key milestones include:

- 1960s–1980s : Development of nitration protocols for methoxyquinolines, enabling regioselective nitro group introduction.

- 2000s : Exploration of 6-nitroquinolines as EGFR inhibitors in oncology, with studies demonstrating antiproliferative effects in A431 and MDA-MB-468 cell lines.

- 2010s–present : Optimization of synthetic routes, achieving yields up to 92% via nitric acid/sulfuric acid-mediated nitration of 7-methoxyquinolin-4-ol precursors.

The compound’s discovery is indirectly tied to broader investigations into nitroheterocycles, where researchers sought to balance electronic effects and metabolic stability for therapeutic applications.

Academic Research Motivations and Knowledge Gaps

Current research on this compound addresses three primary areas:

- Mechanistic Studies : The nitro group’s role in redox cycling and DNA intercalation remains poorly understood. Preliminary data suggest that nitro reduction generates reactive intermediates capable of alkylating biomolecules.

- Synthetic Methodology : While nitration achieves regioselectivity, side products like 5-nitro isomers necessitate improved catalysts. Recent work explores zeolite-assisted nitration to enhance para-selectivity.

- Biological Applications : Beyond oncology, the compound’s antimicrobial potential remains underexplored. Structural analogs like oxamniquine (a nitroquinoline anthelmintic) demonstrate the subclass’s versatility.

Critical knowledge gaps include:

- Structure-Activity Relationships (SAR) : How substituent positions affect target binding affinity.

- Metabolic Stability : In vivo degradation pathways and metabolite identification.

- Solid-State Behavior : Polymorphism and crystallographic packing effects on bioavailability.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O4 |

|---|---|

Molecular Weight |

220.18 g/mol |

IUPAC Name |

7-methoxy-6-nitro-1H-quinolin-4-one |

InChI |

InChI=1S/C10H8N2O4/c1-16-10-5-7-6(4-8(10)12(14)15)9(13)2-3-11-7/h2-5H,1H3,(H,11,13) |

InChI Key |

FLKBZVQYXLVVTD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=O)C=CNC2=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Strategy

- The synthesis typically starts from 7-fluoro-6-nitroquinazolin-4-ol or related quinoline precursors.

- Key transformations include:

- Nucleophilic substitution of fluorine by methoxy group.

- Introduction of the nitro group via nitration.

- Chlorination at position 4 to form a reactive intermediate.

- Subsequent substitution reactions to introduce other functional groups if needed.

Stepwise Preparation from 7-Fluoro-6-nitroquinazolin-4-ol

A representative synthetic route adapted from related quinazoline chemistry is as follows:

| Step | Reaction | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Methoxylation of 7-fluoro-6-nitroquinazolin-4-ol to 7-methoxy-6-nitroquinazolin-4-ol | KOH in methanol, 80 °C, 1 h | 92 | Nucleophilic substitution of fluorine by methoxy |

| 2 | Chlorination at position 4 to form 4-chloro-7-methoxy-6-nitroquinazoline | Thionyl chloride (SOCl2) with catalytic DMF, reflux at 90 °C, 5 h | 86 | Converts hydroxyl to chloro for further substitution |

| 3 | Nucleophilic substitution with amines or phenols (optional) | Potassium tert-butoxide, THF, room temperature | 78 | Forms ether or amine derivatives |

Alternative Synthetic Routes via Cyclization and Nitration

For quinoline analogues structurally similar to 7-methoxy-6-nitroquinolin-4-ol, the following approach is common:

| Step | Reaction | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization of 4-methoxyaniline with ethyl acetoacetate | Polyphosphoric acid, 170 °C, 1 h | 45 | Forms 6-methoxy-2-methylquinolin-4-ol intermediate |

| 2 | Nitration at position 3 (analogous to position 6 in quinoline) | Nitric acid in propionic acid, 125 °C, 2 h | 70 | Introduces nitro group |

| 3 | Chlorination at position 4 | POCl3 with DMF, 110 °C, 1-2 h | 85 | Activates for further substitution |

This method demonstrates the feasibility of constructing the quinoline core with methoxy and nitro substituents, followed by functionalization at position 4.

Key Reaction Conditions and Reagents

| Transformation | Reagents | Conditions | Purpose |

|---|---|---|---|

| Methoxylation (fluoro to methoxy) | KOH, Methanol | 80 °C, 1 h | Nucleophilic aromatic substitution |

| Chlorination (hydroxy to chloro) | SOCl2, DMF (catalytic) | Reflux 90-110 °C, 2-5 h | Activation for nucleophilic substitution |

| Nitration | HNO3 in propionic acid or nitric acid alone | 125 °C, 2 h | Introduction of nitro group |

| Nucleophilic substitution (chloro to ether/amine) | Potassium tert-butoxide, THF | Room temperature, 0.5 h | Formation of ether or amine derivatives |

Analytical Data Supporting Preparation

- 1H NMR Spectroscopy confirms substitution patterns, e.g., methoxy singlet around δ 4.0 ppm, aromatic protons between δ 7.0–8.5 ppm.

- Mass Spectrometry (ESI-MS) confirms molecular ion peaks consistent with the expected molecular weights.

- TLC and Column Chromatography are used for monitoring and purification, typically on silica gel with hexane/ethyl acetate mixtures.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The nucleophilic substitution of fluorine by methoxy is efficient and selective under basic methanolic conditions, yielding the 7-methoxy derivative in high purity.

- Chlorination with thionyl chloride and catalytic DMF is a reliable method to activate the 4-position for further substitution, with good yields and straightforward workup.

- Nitration conditions must be carefully controlled to avoid over-nitration or decomposition; propionic acid as solvent provides a mild medium for selective nitration.

- The synthetic routes are adaptable for scale-up and modification to prepare derivatives for pharmaceutical research, especially in antitumor drug development.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-6-nitroquinolin-4-ol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like hydrogen peroxide.

Major Products Formed:

Reduction: 7-Methoxy-6-aminoquinolin-4-ol.

Substitution: Various substituted quinoline derivatives.

Oxidation: Quinoline N-oxides.

Scientific Research Applications

7-Methoxy-6-nitroquinolin-4-ol has been widely studied for its applications in various fields:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its role in the development of drugs targeting specific enzymes and receptors.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The biological activity of 7-Methoxy-6-nitroquinolin-4-ol is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways.

Comparison with Similar Compounds

Structural Analogs in the NQ Series ()

The NQ series includes nitroquinoline derivatives with variations in substituents and protective groups. Key comparisons:

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| NQ1 | C25H19N3O4 | 425.14 | 222 | Benzyloxy (position 6), ethynylphenylamino (position 4) |

| NQ3 | C18H13N3O4 | 335.09 | 156 | Hydroxyl (position 6), ethynylphenylamino (position 4) |

| NQ6 | C16H12BrN3O4 | 390.19 | 254 | Bromophenylamino (position 4), hydroxyl (position 7) |

Key Observations :

Quinoline Derivatives with Nitro/Hydroxyl Groups ()

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Features |

|---|---|---|---|---|

| 6-Nitro-8-quinolinol | C9H6N2O3 | 190.16 | Not reported | Nitro (position 6), hydroxyl (position 8) |

| 7-Methoxy-2-methylquinolin-4-ol | C11H11NO2 | 189.21 | Not reported | Methyl (position 2), methoxy (position 7) |

Key Observations :

- 6-Nitro-8-quinolinol lacks the methoxy group but shares a nitro-hydroxyl substitution pattern, which may confer similar antimicrobial properties .

Quinazoline Analogs ()

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Features |

|---|---|---|---|---|

| 7-Methoxy-6-nitroquinazolin-4(3H)-one | C9H7N3O4 | 221.17 | Not reported | Quinazoline core, nitro (position 6), methoxy (position 7) |

| 6-Methoxy-7-hydroxyquinazolin-4-one | C9H7N2O3 | 191.17 | Not reported | Hydroxyl (position 7), methoxy (position 6) |

Key Observations :

- Quinazolines (two nitrogen atoms in the core) exhibit distinct electronic properties compared to quinolines, affecting solubility and target binding .

- The nitro group in 7-Methoxy-6-nitroquinazolin-4(3H)-one may enhance reactivity in kinase inhibition assays, a common application for quinazoline derivatives .

Pharmacological and Chemical Implications

- Nitro Group Impact: The nitro group in 7-Methoxy-6-nitroquinolin-4-ol likely increases electrophilicity, making it a candidate for DNA intercalation or enzyme inhibition, as seen in related nitroquinolines .

- Methoxy/Hydroxyl Balance: The methoxy group at position 7 improves lipid solubility, while the hydroxyl at position 4 facilitates hydrogen bonding, a duality observed in antimalarial quinolines like chloroquine .

- Structural Flexibility: Derivatives with amino or bromine substituents (e.g., NQ1, NQ6) show varied bioactivity, suggesting that modifications at position 4 could tailor specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.